molecular formula C18H18N4O3 B5703049 methyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)carbamoyl]amino}benzoate

methyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)carbamoyl]amino}benzoate

Cat. No.: B5703049
M. Wt: 338.4 g/mol
InChI Key: HCLVAXCQYIDKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)carbamoyl]amino}benzoate typically involves the condensation of 1,2-dimethyl-1H-benzimidazole with 4-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)carbamoyl]amino}benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)carbamoyl]amino}benzoate involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This binding can inhibit the replication of microorganisms and the proliferation of cancer cells. The compound may also modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)carbamoyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other benzimidazole derivatives, this compound exhibits a combination of antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile candidate for various applications .

Properties

IUPAC Name

methyl 4-[(1,2-dimethylbenzimidazol-5-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-19-15-10-14(8-9-16(15)22(11)2)21-18(24)20-13-6-4-12(5-7-13)17(23)25-3/h4-10H,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLVAXCQYIDKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.